Head-to-Head Antibacterial Potency Comparison of Lupinifolin Against S. mutans Versus Co-Isolated Flavonoids and Triterpenoids
In a direct head-to-head comparison within the same isolation and assay study, lupinifolin exhibited the most potent antibacterial activity against Streptococcus mutans ATCC 25175 among eight compounds isolated from Albizia myriophylla wood. Lupinifolin achieved an MIC of 1 μg/mL and MBC of 2 μg/mL, whereas co-isolated flavonoids 8-methoxy-7,3′,4′-trihydroxyflavone and 7,8,3′,4′-tetrahydroxyflavone, as well as triterpenoid lupeol and four sterols (β-sitosterone, stigmasta-5,22-dien-3-one, β-sitosterol, stigmasterol), exhibited MIC values ranging from 1–256 μg/mL and MBC values ranging from 2–256 μg/mL [1]. Against ten clinical isolates of S. mutans, lupinifolin maintained strong activity with MIC ranging from 0.25–2 μg/mL and MBC ranging from 0.5–8 μg/mL [1]. In a subsequent study, lupinifolin demonstrated an MIC of 0.98 μg/mL against S. mutans, while its dihydroxy derivative (compound 4) required an MIC of 62.5 μg/mL—a 63.8-fold lower potency [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. mutans ATCC 25175 |
|---|---|
| Target Compound Data | MIC 0.98–1 μg/mL; MBC 2 μg/mL |
| Comparator Or Baseline | 8-methoxy-7,3′,4′-trihydroxyflavone, 7,8,3′,4′-tetrahydroxyflavone, lupeol, β-sitosterone, stigmasta-5,22-dien-3-one, β-sitosterol, stigmasterol: MIC 1–256 μg/mL; dihydroxy derivative (compound 4): MIC 62.5 μg/mL |
| Quantified Difference | Lupinifolin is ≥62.5-fold more potent than its dihydroxy derivative and up to 256-fold more potent than the least active co-isolated compounds |
| Conditions | Broth microdilution method; Streptococcus mutans ATCC 25175 and ten clinical isolates |
Why This Matters
This head-to-head data within the same experimental system demonstrates that lupinifolin—not other flavonoids from the same plant—is the principal anti-S. mutans agent, making compound-specific sourcing essential for anticariogenic research.
- [1] Joycharat N, et al. Arch Pharm Res. 2013 Jun;36(6):723-30. DOI: 10.1007/s12272-013-0085-7. PMID: 23479194. View Source
- [2] Joycharat N, et al. Pharm Biol. 2016;54(1):62-73. DOI: 10.3109/13880209.2015.1014920. PMID: 25894212. View Source
